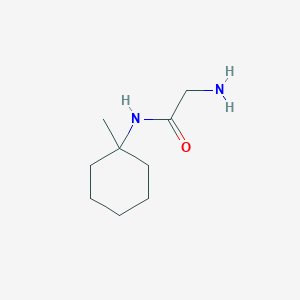

2-amino-N-(1-methylcyclohexyl)acetamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-N-(1-methylcyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(11-8(12)7-10)5-3-2-4-6-9/h2-7,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTVRSRZFVUZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Novel Routes to 2 Amino N 1 Methylcyclohexyl Acetamide and Its Structural Analogs

Direct Amidation and Peptide Coupling Strategies

Direct amidation and peptide coupling represent fundamental approaches to forming the amide linkage in 2-amino-N-(1-methylcyclohexyl)acetamide. These methods focus on the direct condensation of a carboxylic acid and an amine or employ specialized reagents to facilitate the coupling, particularly when dealing with sterically hindered components.

Carboxylic Acid and Amine Condensation Approaches

The most straightforward conceptual approach to amide bond formation is the direct condensation of a carboxylic acid with an amine, releasing water as the only byproduct. mdpi.com However, this thermal condensation typically requires high temperatures (often above 160°C), which can be unsuitable for sensitive or highly functionalized substrates. encyclopedia.pub The primary challenge at lower temperatures is the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com To overcome this, methods for water removal, such as azeotropic distillation with a Dean-Stark apparatus or the use of molecular sieves, are often employed. mdpi.comencyclopedia.pub While molecular sieves can enable reactions at lower temperatures, they are not always practical for large-scale syntheses. mdpi.com For instance, the reaction of Boc-Phe-OH with benzylamine (B48309) in refluxing toluene (B28343) using a Dean-Stark setup yields the corresponding amide. encyclopedia.pub

Activation Strategies for Amide Bond Formation

To circumvent the high temperatures required for direct condensation, a vast number of activation strategies have been developed. These methods involve converting the carboxylic acid into a more reactive species that can then readily react with the amine. Common activating agents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used, often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions like racemization. bachem.com

Phosphonium and Guanidinium Salts: Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective coupling reagents. catalyticamidation.infoucl.ac.uk

Acid Chlorides and Anhydrides: Carboxylic acids can be converted to highly reactive acid chlorides using reagents like thionyl chloride or oxalyl chloride. iajpr.comgoogle.com Alternatively, mixed anhydrides can be formed, which also serve as activated intermediates. ucl.ac.uk

Other Reagents: A variety of other reagents, such as propylphosphonic anhydride (B1165640) (T3P®) and N,N'-carbonyldiimidazole (CDI), are also employed for carboxylic acid activation. ucl.ac.ukorganic-chemistry.org

The choice of activation strategy often depends on the specific substrates, particularly the steric hindrance of the amine. For sterically hindered amines like 1-methylcyclohexylamine, more potent coupling reagents such as HATU or PyAOP may be necessary to achieve efficient coupling. researchgate.net The use of benzotriazole (B28993) activation has also been shown to be an effective route for the synthesis of sterically hindered peptides. nih.gov

Targeted Synthesis of the this compound Core

The synthesis of this compound often requires a multi-step approach that involves the synthesis of key precursors and the strategic use of protecting groups to manage the reactivity of the amino group.

Precursor Chemistry and Intermediate Synthesis Pathways

A key precursor for the target molecule is 2-amino-2-(1-methylcyclohexyl)acetic acid or its derivatives. The synthesis of such non-proteinogenic amino acids can be challenging. One potential route to a related precursor, 2-(1-amino-2-methylcyclohexyl)acetic acid, has been documented. bldpharm.comchiralen.com The synthesis of 2-methylcyclohexanol, a potential starting material for the cyclohexyl ring system, can be achieved through the hydrogenation of o-cresol. google.com This can then be further functionalized. Another approach involves the synthesis of 2-cyano-N-cyclohexylacetamide, which can be prepared and subsequently reacted with other reagents. researchgate.net

Amine Protection and Deprotection Methodologies

To prevent unwanted side reactions at the amino group of the glycine (B1666218) moiety during amide bond formation, a protecting group strategy is essential. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a commonly used protecting group in peptide synthesis due to its base-lability. creative-peptides.com

Fmoc Protection: The Fmoc group is typically introduced by reacting the amino acid with Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.com This forms a stable carbamate (B1207046) that is resistant to the acidic conditions often used to remove other protecting groups like Boc. creative-peptides.comtotal-synthesis.com

Fmoc Deprotection: The key advantage of the Fmoc group is its removal under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). creative-peptides.comnih.gov The deprotection mechanism involves the abstraction of an acidic proton from the fluorenyl ring system, leading to a β-elimination that liberates the free amine. total-synthesis.comnih.gov This orthogonality to acid-labile protecting groups makes the Fmoc strategy highly valuable in complex syntheses. nih.gov

Table 1: Common Amine Protecting Groups in Peptide Synthesis creative-peptides.compublish.csiro.au

| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Widely used, stable to base and hydrogenation. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine in DMF) | Base-labile, allows for orthogonal protection schemes. creative-peptides.comnih.gov |

Advanced Catalytic Approaches in Amidations

In the pursuit of more sustainable and efficient synthetic methods, catalytic direct amidation has emerged as a significant area of research. catalyticamidation.infosigmaaldrich.com These methods aim to form the amide bond directly from a carboxylic acid and an amine with the aid of a catalyst, generating water as the sole byproduct. catalyticamidation.info

Several types of catalysts have been explored for this transformation:

Boron-Based Catalysts: Boronic acids and boric acid have been shown to be effective catalysts for direct amidation. ucl.ac.uknih.gov The mechanism is thought to involve the formation of a dimeric B-X-B motif that activates the carboxylic acid and facilitates the delivery of the amine nucleophile. nih.gov These reactions often require conditions for water removal. ucl.ac.uk

Group (IV) Metal Catalysts: Zirconium(IV) and Titanium(IV) complexes have been developed as catalysts for direct amidation. diva-portal.org For example, ZrCl₄ has been shown to catalyze the amidation of various carboxylic acids and amines. diva-portal.org

Ruthenium Catalysts: Ruthenium complexes have been employed in the dehydrogenative coupling of alcohols and amines to yield amides, representing an alternative catalytic route. sigmaaldrich.com

While catalytic amidations offer a greener alternative to traditional stoichiometric methods, they are not yet as widely adopted in day-to-day synthesis, partly due to limitations in substrate scope and a lack of familiarity among chemists. catalyticamidation.info However, ongoing research continues to develop more robust and general catalytic systems. catalyticamidation.info

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-methylcyclohexylamine |

| 2-amino-2-(1-methylcyclohexyl)acetic acid |

| 2-(1-amino-2-methylcyclohexyl)acetic acid |

| 2-methylcyclohexanol |

| 2-cyano-N-cyclohexylacetamide |

| o-cresol |

| Boc-Phe-OH |

| Benzylamine |

| 1-hydroxybenzotriazole (HOBt) |

| Piperidine |

| N,N-dimethylformamide (DMF) |

| Thionyl chloride |

| Oxalyl chloride |

| Dicyclohexylcarbodiimide (DCC) |

| PyBOP |

| HATU |

| PyAOP |

| Propylphosphonic anhydride (T3P®) |

| N,N'-Carbonyldiimidazole (CDI) |

| Zirconium(IV) chloride (ZrCl₄) |

| Boric acid |

| Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride) |

| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) |

Transition Metal-Catalyzed Amidation Reactions (e.g., Palladium-catalyzed C-H activation)

Transition metal catalysis, particularly using palladium, has emerged as a powerful tool for the construction of C-N bonds, offering novel pathways for amidation reactions. Palladium-catalyzed C-H activation is a prominent strategy that allows for the direct functionalization of otherwise unreactive C-H bonds, providing a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. nih.gov

The versatility of palladium catalysis is highlighted in its ability to facilitate the amination of both aryl and aliphatic C-H bonds. nih.govrsc.org This approach can be conceptually applied to the synthesis of N-(1-methylcyclohexyl) substituted amides. For instance, a palladium catalyst could mediate the coupling of a 1-methylcyclohexylamine derivative with a suitable acylating agent. Recent advancements have demonstrated the palladium-catalyzed methylene (B1212753) β-C-H fluorination of native amides, showcasing the potential for functionalizing aliphatic chains. nih.gov While direct C-H amidation of a methyl group on a cyclohexane (B81311) ring presents challenges, the development of specialized ligands and reaction conditions continues to expand the scope of these transformations. nih.gov

A plausible synthetic route towards N-substituted amides involves the palladium-catalyzed aminocyclization-coupling cascades. nih.gov For example, the reaction of o-alkynylaniline derivatives with α-aminoacrylates, catalyzed by palladium, yields dehydrotryptophan derivatives, demonstrating the formation of complex amide structures through a cascade process. nih.gov Although not a direct synthesis of the target molecule, this illustrates the potential of palladium catalysis in constructing intricate N-heterocyclic scaffolds that can be precursors to or analogs of this compound.

Research into palladium-catalyzed cascade reactions has also shown the synthesis of hypoxanthines through an amidine arylation followed by an intramolecular ester amidation. rsc.org These innovative cascade reactions, driven by palladium catalysis, open new avenues for the synthesis of complex nitrogen-containing molecules from simpler starting materials.

| Catalyst System | Substrates | Product Type | Key Features | Reference |

| Pd(OAc)₂ / Ligand | Native Amides | β-Fluorinated Amides | Ligand-accelerated, stereo- and site-selective C-H fluorination. | nih.gov |

| Palladium Catalyst | Biaryl Amines / O-Benzoylhydroxylamines | 2,2'-Diaminobiaryls | Interannular C-H amination with good functional group tolerance. | rsc.org |

| Palladium Catalyst | o-Alkynylanilines / Methyl α-aminoacrylate | Dehydrotryptophan Derivatives | Aminocyclization-Heck-type coupling cascade. | nih.gov |

| Palladium Catalyst | Amidines / Aryl Halides | Hypoxanthines | Cascade amidine arylation-intramolecular ester amidation. | rsc.org |

Emerging Catalytic Systems (e.g., Titanium Dioxide Nanoparticles)

In the quest for more sustainable and efficient catalytic processes, emerging systems based on earth-abundant and environmentally benign materials are gaining significant attention. Titanium dioxide (TiO₂), particularly in the form of nanoparticles, has shown considerable promise as a heterogeneous catalyst for various organic transformations, including amidation reactions. researchgate.net The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, contributing to greener chemical processes.

Titanium dioxide can catalyze the direct amidation of carboxylic acids with amines. researchgate.net This dehydrative condensation is a highly atom-economical method for amide bond formation, with water being the only byproduct. Studies have shown that TiO₂ nanoparticles can effectively facilitate this reaction under various conditions, including under dielectric heating, which can accelerate the reaction. researchgate.net The catalytic activity of TiO₂ is influenced by its crystalline phase (anatase, rutile, or brookite) and surface properties.

Furthermore, titanium-based catalysts, such as titanium tetrafluoride (TiF₄), have been shown to enhance the direct amidation of both aromatic and aliphatic carboxylic acids with amines, including N-protected amino acids. rsc.org This method provides a broad scope for the synthesis of various carboxamides and peptides in good to excellent yields. rsc.org

Titanium dioxide has also been employed as a photocatalyst in carbonyl alkylative amination reactions. nih.gov Through a single-electron-transfer mechanism initiated by photoexcitation of TiO₂, alkyl radicals can be generated from carboxylic acids via decarboxylation, which then participate in the formation of complex amines. nih.gov The surface of TiO₂ nanoparticles can also be functionalized, for instance with amine groups, to modulate their catalytic activity in specific reactions. fgcu.edu

| Catalyst | Reaction Type | Reactants | Key Advantages | Reference |

| TiO₂ Nanoparticles | Direct Amidation | Carboxylic Acids, Amines | Heterogeneous, recyclable, atom-economical. | researchgate.net |

| TiF₄ | Direct Amidation | Carboxylic Acids, Amines | Effective for both aliphatic and aromatic substrates. | rsc.org |

| TiO₂ (nano) | Photocatalytic Carbonyl Alkylative Amination | Carboxylic Acids, Carbonyls, Amines | Heterogeneous photocatalysis, generation of complex amines. | nih.gov |

| Amine-functionalized TiO₂ | Methanolysis of Sodium Borohydride | Sodium Borohydride, Methanol (B129727) | Enhanced catalytic activity through surface modification. | fgcu.edu |

| Titanium Imido Complexes | Oxidative Amination | Alkynes, Amines | Development of catalytic cycles for C-N bond formation. | nih.gov |

Stereoselective Synthesis Approaches for Chiral Centers

The introduction of chiral centers in a molecule with high stereocontrol is a cornerstone of modern organic synthesis, particularly for the preparation of pharmaceutical compounds where specific stereoisomers often exhibit desired biological activity. For a molecule like this compound, a chiral center could potentially exist at the C2 position of the acetamide (B32628) moiety or within the cyclohexyl ring if substituents are introduced.

The enantioselective synthesis of chiral amides is a well-explored field, with numerous strategies developed to control stereochemistry. nih.gov A common approach involves the condensation of a carboxylic acid with a chiral amine, where the stereochemistry is derived from the amine starting material. nih.gov Alternatively, asymmetric N-alkylation of a primary amide can create a new chiral center. nih.gov This has been achieved using co-catalysis with an achiral rhodium complex and a chiral squaramide for carbene N-H insertion, affording a wide range of chiral amides with high enantioselectivity. nih.gov

Racemization-free coupling reagents are also crucial in peptide synthesis and the synthesis of chiral amides to preserve the stereochemical integrity of the starting materials. rsc.org Various reagents have been developed to facilitate amide bond formation without compromising the enantiopurity of the product. rsc.org

For the stereoselective synthesis of cyclic structures, which could be analogs of the 1-methylcyclohexyl group, methods like iminium catalysis with chiral primary amines have been used for the stereoselective addition of nucleophiles to cyclic enones. beilstein-journals.org This approach offers a pathway to enantiomerically enriched cyclic compounds that could serve as precursors to chiral cyclohexylamine (B46788) derivatives.

While specific methods for the stereoselective synthesis of this compound are not extensively documented, the principles of asymmetric synthesis provide a clear framework. The use of chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials are all viable strategies that could be adapted for the synthesis of specific stereoisomers of this compound and its analogs. researchgate.net

| Approach | Methodology | Key Feature | Potential Application | Reference |

| Asymmetric N-Alkylation | Rhodium/chiral squaramide co-catalyzed carbene N-H insertion. | Creates a new chiral center on the nitrogen atom of a primary amide. | Synthesis of chiral this compound from an achiral precursor. | nih.gov |

| Racemization-Free Coupling | Use of specialized reagents that prevent epimerization during amide bond formation. | Preserves existing stereocenters in the reactants. | Coupling of a chiral amino acid derivative to 1-methylcyclohexylamine. | rsc.org |

| Chiral Amide Cycloaddition | Diels-Alder reactions using reagents derived from chiral amides. | Asymmetric synthesis of carbocyclic systems. | Synthesis of enantiomerically pure cyclohexyl precursors. | researchgate.net |

| Iminium Catalysis | Stereoselective addition to cyclic enones using chiral primary amines. | Formation of enantiomerically enriched cyclic structures. | Synthesis of chiral substituted cyclohexanone (B45756) precursors for the amine moiety. | beilstein-journals.org |

Advanced Structural Characterization and Elucidation of 2 Amino N 1 Methylcyclohexyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework.

Two-Dimensional NMR Techniques (e.g., HSQC-DEPT, HMBC-DEPT)

To unambiguously assign the ¹H and ¹³C NMR signals and to piece together the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the direct assignment of proton signals to their corresponding carbon signals. The DEPT (Distortionless Enhancement by Polarization Transfer) component provides additional information about the type of carbon atom (CH, CH₂, or CH₃).

HMBC-DEPT (Heteronuclear Multiple Bond Correlation - Distortionless Enhancement by Polarization Transfer): The HMBC experiment is crucial for establishing long-range connectivity between protons and carbons, typically over two or three bonds. For 2-amino-N-(1-methylcyclohexyl)acetamide, HMBC correlations would be expected, for example, between the amide proton and the carbonyl carbon, and between the methyl protons and the quaternary carbon of the cyclohexane (B81311) ring, thus confirming the N-substitution pattern and the position of the methyl group.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, key expected vibrational bands would include:

N-H stretching: Two bands for the primary amine (NH₂) in the region of 3300-3500 cm⁻¹ and a single band for the secondary amide (N-H) around 3300 cm⁻¹.

C-H stretching: Signals for the aliphatic C-H bonds of the methyl and cyclohexyl groups, typically appearing just below 3000 cm⁻¹.

C=O stretching (Amide I band): A strong absorption band around 1640-1680 cm⁻¹, characteristic of the carbonyl group in a secondary amide.

N-H bending (Amide II band): A band in the region of 1520-1580 cm⁻¹, resulting from a combination of N-H bending and C-N stretching.

C-N stretching: This vibration would appear in the fingerprint region of the spectrum.

A hypothetical FT-IR data table is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| N-H Stretch (amide) | ~3300 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C=O Stretch (Amide I) | 1640 - 1680 |

| N-H Bend (Amide II) | 1520 - 1580 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, one would expect to observe:

Strong signals for the C-H stretching and bending modes of the cyclohexyl and methyl groups.

The C=O stretching vibration would also be present, although its intensity might differ from the FT-IR spectrum.

Skeletal vibrations of the cyclohexane ring would also be prominent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, it is possible to determine the exact positions of all atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

For this compound, a successful X-ray crystallographic analysis would reveal:

The exact conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).

The precise bond lengths and angles of the acetamide (B32628) and amino groups.

The spatial relationship between the amino group and the N-substituted cyclohexyl moiety.

The packing of the molecules in the crystal lattice and the nature of any intermolecular hydrogen bonds involving the amide and amine protons and the carbonyl oxygen.

Currently, there is no publicly available crystal structure data for this compound. The acquisition of such data would be a critical step in fully characterizing this compound.

Determination of Absolute and Relative Stereochemistry

The structure of this compound contains a chiral center at the 1-position of the cyclohexyl ring. The determination of the absolute and relative stereochemistry of such a molecule would typically be accomplished through techniques like single-crystal X-ray crystallography or chiral chromatography in conjunction with spectroscopic methods. However, no published studies were found that specifically resolve and characterize the stereoisomers of this compound. While the principles of stereoisomerism in cyclohexylamines are well-established, specific experimental data for this compound is not available in the reviewed literature.

Analysis of Hydrogen Bonding Networks and Crystal Packing

The molecule possesses both hydrogen bond donors (the primary amine and the amide N-H) and a hydrogen bond acceptor (the amide carbonyl oxygen). In the solid state, it is expected to form intermolecular hydrogen bonds, influencing its crystal packing. Analysis of these hydrogen bonding networks is typically performed using X-ray diffraction data. A search for crystallographic information for this compound in crystallographic databases did not yield any results. Therefore, a detailed description of its hydrogen bonding network and crystal packing cannot be provided. General principles suggest that amides can form various hydrogen-bonding motifs, such as chains or dimers, but the specific arrangement for this compound remains uncharacterized in the public literature.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for confirming the molecular formula and elucidating the fragmentation pathways of a compound. For this compound (molecular formula: C9H18N2O), the molecular ion peak would be expected in a high-resolution mass spectrum.

While a definitive mass spectrum for this specific compound is not available in the public domain, general fragmentation patterns for amides and cyclic amines can be predicted. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangement if a suitable gamma-hydrogen is present. For the cyclohexyl moiety, ring fragmentation is a likely process. However, without experimental data, any proposed fragmentation pathway remains speculative.

A summary of the predicted fragmentation patterns based on the general principles of mass spectrometry is presented in the table below. It is important to note that these are theoretical and have not been experimentally verified for this compound in the available literature.

| Predicted Fragment | Possible Origin |

| [M-CH3]+ | Loss of the methyl group from the cyclohexyl ring. |

| [M-C2H4NO]+ | Cleavage of the amide bond. |

| Various C6H11N+ fragments | Fragmentation of the methylcyclohexylamino group. |

Theoretical and Computational Chemistry Studies of 2 Amino N 1 Methylcyclohexyl Acetamide

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule is fundamental to its chemical character. Electronic structure analyses, such as the examination of frontier molecular orbitals and natural bond orbitals, reveal regions of electron density, potential sites for chemical reactions, and the nature of intramolecular bonding.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A larger energy gap suggests higher stability and lower reactivity. researchgate.net

For 2-amino-N-(1-methylcyclohexyl)acetamide, the HOMO is expected to be localized on the electron-rich regions, such as the lone pairs of the nitrogen atoms in the amino and amide groups. Conversely, the LUMO is likely centered on the antibonding π* orbital of the carbonyl group (C=O), which is the most electrophilic site in the molecule. Theoretical calculations, typically employing Density Functional Theory (DFT), can precisely determine the energies of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 1.5 |

| Energy Gap (ΔE) | 8.0 |

Note: These are representative values based on DFT calculations for similar organic molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by localizing it into specific bonds and lone pairs. dergipark.org.tr This method allows for the quantitative assessment of intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. These interactions involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.

Table 2: Key NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N_amide) | π* (C=O) | 55.8 |

| LP (N_amino) | σ* (C-H) | 5.2 |

| LP (O_carbonyl) | σ* (N_amide-C_carbonyl) | 2.5 |

Note: These values are hypothetical and serve to illustrate the expected outcomes of an NBO analysis.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexyl ring and the rotatable bonds within the acetamide (B32628) side chain of this compound give rise to a complex potential energy surface with multiple conformational minima. Understanding this landscape is essential for comprehending the molecule's three-dimensional structure and its dynamic behavior.

Density Functional Theory (DFT) is a widely used computational method for accurately predicting the geometries and relative energies of different conformers. nih.govnih.gov For this compound, a conformational search would typically involve systematic rotations around the key single bonds and consideration of different ring puckering geometries for the methylcyclohexyl moiety (e.g., chair, boat, twist-boat). The goal of these calculations is to identify the lowest energy (most stable) conformations. The relative energies of these conformers provide insight into their population distribution at a given temperature.

Table 3: Relative Energies of Hypothetical Stable Conformers of this compound from DFT Calculations

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Chair conformation, equatorial side chain, anti-periplanar amide | 0.00 |

| 2 | Chair conformation, equatorial side chain, syn-periplanar amide | 1.25 |

| 3 | Chair conformation, axial side chain, anti-periplanar amide | 3.50 |

| 4 | Twist-boat conformation, equatorial-like side chain | 5.80 |

Note: These are illustrative examples of what a conformational analysis might reveal.

The internal dynamics of this compound are characterized by rotations around its single bonds and the ring inversion of the cyclohexyl group. The rotation around the C-N amide bond is of particular interest due to its partial double bond character, which results in a significant rotational barrier. Computational studies can quantify this barrier, providing information on the rate of interconversion between different amide rotamers. Similarly, the energy barriers for the rotation of the entire acetamide group relative to the cyclohexyl ring, as well as the barrier for the chair-to-chair interconversion of the ring, can be calculated. These dynamic parameters are crucial for a complete understanding of the molecule's behavior in different environments.

Table 4: Calculated Rotational Energy Barriers for Key Bonds in this compound

| Bond | Type of Motion | Energy Barrier (kcal/mol) |

|---|---|---|

| C(O)-N(H) | Amide bond rotation | 18.5 |

| C_cyclohexyl-N_amide | Side chain rotation | 6.2 |

| Cyclohexyl ring | Chair-to-chair inversion | 10.5 |

Note: These values are representative for similar molecular fragments and illustrate the insights gained from dynamic computational studies.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights into reaction pathways, transition states, and the stability of intermediates. For a molecule such as this compound, these studies are crucial for understanding its formation and potential reactivity.

The formation of the amide bond is a cornerstone of organic synthesis. In the case of this compound, this involves the reaction between a derivative of glycine (B1666218) (2-aminoacetic acid) and 1-methylcyclohexylamine. Computational studies, typically employing Density Functional Theory (DFT), can model this condensation reaction to elucidate the most likely mechanistic pathways.

The reaction generally proceeds via the activation of the carboxylic acid, followed by nucleophilic attack by the amine. Theoretical models can calculate the energy profiles of different routes, such as direct condensation or pathways involving activating agents. Key parameters like activation energies (Ea) and reaction energies (ΔE) are determined for each step, including the formation of a tetrahedral intermediate and the subsequent dehydration to form the final amide product. Transition state analysis identifies the geometry of the highest-energy point along the reaction coordinate, providing a detailed picture of the bond-forming and bond-breaking processes.

Table 1: Representative Calculated Energy Profile for Amide Formation

| Step | Description | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |

|---|---|---|---|

| 1 | Formation of Tetrahedral Intermediate | 15 - 25 | -5 to -10 |

| 2 | Proton Transfer | 5 - 10 | -20 to -30 |

| 3 | Dehydration (Water Elimination) | 20 - 30 | 5 - 15 |

Note: Values are representative for amide bond formation and would require specific calculations for this compound.

These computational investigations help in optimizing reaction conditions by identifying the rate-limiting step and suggesting catalysts that can lower the activation barrier.

The selective functionalization of carbon-hydrogen (C-H) bonds is a significant challenge in synthetic chemistry, offering a direct route to modify molecular scaffolds. princeton.edu The cyclohexyl and methyl groups of this compound contain numerous C-H bonds that could, in theory, be targeted for functionalization.

Computational studies are instrumental in predicting the feasibility and selectivity of such reactions, which are often catalyzed by transition metals like palladium or platinum. princeton.edunih.gov DFT calculations can model various C-H activation mechanisms, including:

Concerted Metalation-Deprotonation (CMD): A common pathway where the C-H bond is broken with the assistance of a base and a metal center.

Oxidative Addition: Where the metal center inserts directly into the C-H bond.

Sigma-Bond Metathesis: A concerted process involving a four-centered transition state.

By calculating the activation energy barriers for the functionalization of different C-H bonds (e.g., axial vs. equatorial on the cyclohexane (B81311) ring, or the primary C-H bonds of the methyl group), computational models can predict which site is most likely to react. nih.gov This selectivity is often governed by a combination of steric and electronic factors, which can be precisely quantified through theoretical analysis.

Table 2: Hypothetical Activation Energies for C-H Functionalization

| C-H Bond Location | Proposed Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Methyl Group (Primary C-H) | CMD | 28.5 |

| Cyclohexyl Ring (Axial C-H) | Oxidative Addition | 32.1 |

| Cyclohexyl Ring (Equatorial C-H) | CMD | 30.4 |

Note: These values are illustrative and depend heavily on the specific catalyst and reaction conditions modeled.

The synthesis and subsequent reactions of this compound may involve various short-lived, highly reactive intermediates. anu.edu.au Computational chemistry allows for the detailed study of these transient species, which are often difficult or impossible to observe experimentally.

For instance, under acidic conditions, the tertiary carbon atom of the 1-methylcyclohexyl group could potentially form a relatively stable carbonium ion (tertiary carbocation) if a suitable leaving group were present. Quantum-chemical calculations can determine the geometry, stability, and electronic structure of this intermediate. Similarly, the primary amino group could be converted into a diazonium ion upon reaction with nitrous acid. Computational models can explore the energetics of its formation and subsequent reactions, such as nucleophilic substitution or elimination.

The stability of these intermediates is assessed by calculating their energies relative to the starting material and products. The analysis can also predict their likely reaction pathways by mapping the potential energy surface emanating from the intermediate structure.

Molecular Electrostatic Potential (MESP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MESP) is a powerful computational tool used to predict the reactivity of a molecule towards electrophilic and nucleophilic attack. researchgate.net The MESP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net

For this compound, an MESP map would reveal distinct regions of positive and negative potential:

Negative Regions (Red/Yellow): These areas are electron-rich and indicate likely sites for electrophilic attack. The most negative potential is typically found around the carbonyl oxygen atom due to the presence of lone pairs, making it a strong hydrogen bond acceptor. The nitrogen of the primary amino group also represents a region of negative potential. researchgate.netnih.gov

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potentials are expected around the hydrogen atoms of the amide and amino groups, making them hydrogen bond donors.

Neutral Regions (Green): These areas, typically the hydrocarbon portions of the cyclohexyl and methyl groups, are non-polar and less likely to engage in strong electrostatic interactions.

By quantifying the MESP values at specific points on the molecular surface (known as VS,min or VS,max), chemists can make quantitative predictions about intermolecular interactions and reaction sites. nih.gov This analysis is crucial for understanding how the molecule will interact with biological receptors or other reactants.

Table 3: Predicted Molecular Electrostatic Potential Values for Key Atoms

| Atom/Region | Description | Predicted MESP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen | Electron-rich, lone pairs | -45 to -60 | Site for electrophilic attack / H-bond acceptor |

| Amino Nitrogen | Electron-rich, lone pair | -25 to -40 | Site for electrophilic attack / H-bond acceptor |

| Amide Hydrogen | Electron-deficient | +30 to +50 | Site for nucleophilic attack / H-bond donor |

| Amino Hydrogens | Electron-deficient | +20 to +40 | Site for nucleophilic attack / H-bond donor |

Note: Values are typical estimates derived from computational studies on similar functional groups.

Chemical Reactivity and Transformation of 2 Amino N 1 Methylcyclohexyl Acetamide

Reactions Involving the Amide Moiety (e.g., Hydrolysis, Transamidation)

The amide bond in 2-amino-N-(1-methylcyclohexyl)acetamide, while generally stable, can undergo cleavage under specific conditions. The steric hindrance imposed by the tertiary carbon of the 1-methylcyclohexyl group attached to the nitrogen atom can influence the rate of these reactions compared to less hindered amides.

Hydrolysis:

Amide hydrolysis, the cleavage of the amide bond by water, can be catalyzed by either acid or base. libretexts.orgkhanacademy.org Under acidic conditions, the reaction typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. khanacademy.org The process ultimately yields a carboxylic acid (2-aminoacetic acid) and an amine (1-methylcyclohexylamine).

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.org This reaction is often slower than acid-catalyzed hydrolysis because the amide is less reactive towards nucleophiles. Heating is typically required to drive the reaction to completion. libretexts.orggoogle.com The products of basic hydrolysis are the carboxylate salt (2-aminoacetate) and the corresponding amine (1-methylcyclohexylamine). libretexts.org While specific studies on the hydrolysis of this compound are not prevalent, the general mechanisms are well-established for a wide range of amides. libretexts.orgkhanacademy.org

Transamidation:

Transamidation is a process where an amide reacts with an amine to exchange the amine portion of the amide. nih.gov This reaction is typically an equilibrium process and often requires a catalyst to proceed efficiently. nih.gov Catalysts can include metal salts or other activating agents that make the amide carbonyl more susceptible to nucleophilic attack. nih.gov For this compound, a transamidation reaction with a different primary or secondary amine would result in the formation of a new amide and the release of 1-methylcyclohexylamine. The equilibrium can be shifted towards the products by using a large excess of the reacting amine or by removing the displaced amine from the reaction mixture. nih.gov

Reactivity of the Primary Amine Group (e.g., Alkylation, Acylation, Nucleophilic Additions)

The primary amine group in this compound is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents.

Alkylation:

The primary amine can be alkylated by reaction with alkyl halides. libretexts.orgwikipedia.org This reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. libretexts.org A significant challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the primary amine or employing protecting groups. rsc.org

Acylation:

Acylation of the primary amine is a common and efficient reaction, typically carried out using acyl chlorides or acid anhydrides. libretexts.orgyoutube.com This reaction forms a new amide bond. For example, reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-(1-methylcyclohexyl)-2-(acetylamino)acetamide. libretexts.orgias.ac.in Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org This reaction is widely used for the protection of amine groups during multi-step syntheses. researchgate.net

Table 1: Representative Acylation Reactions of Primary Amines This table presents generalized acylation reactions applicable to the primary amine of this compound based on established chemical principles.

| Acylating Agent | Product Type | General Conditions |

| Acyl Chloride (R-COCl) | N-Acyl Derivative | Aprotic solvent, presence of a base (e.g., pyridine, triethylamine) |

| Acid Anhydride (B1165640) ((RCO)₂O) | N-Acyl Derivative | Aprotic solvent, often with mild heating |

Nucleophilic Additions:

The primary amine can also participate in nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones. This reaction typically forms an imine (Schiff base) intermediate, which can then be reduced in situ (reductive amination) to form a secondary amine. This two-step, one-pot procedure is a powerful method for forming C-N bonds.

Functionalization and Derivatization of the Cyclohexyl Ring

The cyclohexyl ring of this compound is a saturated carbocyclic system, which generally exhibits lower reactivity compared to the functional groups. However, specific strategies can be employed for its modification.

Direct substitution on the saturated cyclohexyl ring is challenging and typically requires harsh conditions, often involving radical intermediates. Such reactions are generally not selective and may lead to a mixture of products. More controlled substitutions are usually achieved through multi-step sequences, potentially involving the introduction of a functional group that can be subsequently replaced.

Ring transformations or rearrangements of the cyclohexyl scaffold in this compound are not commonly reported under typical synthetic conditions. Such reactions would likely require specific and energetic conditions, such as those used in certain photochemical or thermal rearrangements, and are not considered a general feature of its reactivity.

Selective C-H Functionalization Strategies Guided by Directing Groups

A modern approach to modifying seemingly unreactive C-H bonds is through directed C-H functionalization. nih.govresearchgate.net In this strategy, a functional group within the molecule, known as a directing group, coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, enabling its selective activation and subsequent reaction. nih.gov

Synthesis and Chemical Properties of Advanced Derivatives and Analogs of 2 Amino N 1 Methylcyclohexyl Acetamide

Synthesis of Substituted Analogs with Modified Amine, Acetyl, or Cyclohexyl Groups

The synthesis of substituted analogs of 2-amino-N-(1-methylcyclohexyl)acetamide can be achieved through established and innovative organic chemistry methodologies. Modifications can be systematically introduced at the primary amine, the acetyl moiety, or the cyclohexyl ring to generate a library of derivatives with tailored properties.

A common approach to modify the amine group is through N-alkylation or N-acylation. For instance, the synthesis of N-methylated analogs such as 2-Amino-N-cyclohexyl-N-methylacetamide has been documented. Further functionalization of the amine can be achieved, for example, by introducing aromatic groups, as seen in 2-amino-N-cyclohexyl-N-[(3-fluorophenyl)methyl]acetamide. These reactions typically involve the reaction of the parent amine with an appropriate alkyl halide or acyl chloride.

Modification of the acetyl group can be accomplished by utilizing different activated carboxylic acid derivatives in the initial amide bond formation. Instead of acetyl chloride or acetic anhydride (B1165640), a variety of acylating agents can be employed to introduce diverse functionalities.

Alterations to the cyclohexyl group often begin with substituted cyclohexylamines as starting materials. For example, the synthesis of 2-Amino-2-(2-methylcyclohexyl)acetamide involves the reaction of 2-methylcyclohexylamine with acetic anhydride or acetyl chloride evitachem.com. This straightforward approach allows for the incorporation of various substituents on the cyclohexyl ring. Furthermore, more complex derivatives such as N-[2-(1-amino-2-methylcyclohexyl)ethyl]acetamide and 2-Amino-N-(2-(N-methylacetamido)cyclohexyl)acetamide have been reported, showcasing the potential for more extensive modifications of the cyclohexyl moiety bldpharm.com.

The introduction of heterocyclic moieties represents a significant avenue for creating novel analogs. Drawing parallels from the synthesis of other heterocyclic compounds, one could envision reacting a suitable derivative of this compound with reagents that facilitate ring formation. For instance, the reaction of 2-aminobenzothiazole with chloroacetyl chloride to form N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, which then serves as a precursor for various five- and six-membered heterocyclic systems like imidazoles, triazines, and thiazolidines, provides a template for analogous transformations researchgate.net. Similarly, amino acids can be used as starting materials for the synthesis of fused heterocyclic systems, such as triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones nih.gov.

A variety of synthetic methods can be employed, from classical condensation reactions to more modern techniques. Microwave-assisted synthesis, for example, has been shown to be an efficient method for preparing acetamide (B32628) derivatives and heterocyclic compounds, often leading to higher yields and shorter reaction times.

Below is a table summarizing some of the synthesized analogs with modifications on the amine and cyclohexyl groups:

| Compound Name | Modification | Molecular Formula |

| N-(1-Methylcyclohexyl)acetamide | Unsubstituted amine | C9H17NO |

| 2-Amino-N-cyclohexyl-N-methylacetamide | N-methylation of the amide | C9H18N2O |

| 2-amino-N-cyclohexyl-N-[(3-fluorophenyl)methyl]acetamide | N-benzylation of the amide with a substituted aromatic ring | C15H21FN2O |

| 2-Amino-2-(2-methylcyclohexyl)acetamide | Methyl substitution on the cyclohexyl ring | Not available |

| N-[2-(1-amino-2-methylcyclohexyl)ethyl]acetamide | Ethylacetamide substitution on the cyclohexyl ring | C11H22N2O |

| 2-Amino-N-(2-(N-methylacetamido)cyclohexyl)acetamide | N-methylacetamido substitution on the cyclohexyl ring | Not specified |

| N-hexyl-2-[1-(methylamino)cyclohexyl]acetamide | N-hexyl amide and methylamino substitution on the cyclohexyl ring | C15H30N2O nih.gov |

Non-Covalent Interactions and Supramolecular Chemistry in Derivative Structures

The amide functionality within the this compound framework is a key determinant of its ability to engage in non-covalent interactions, particularly hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. These interactions play a crucial role in the formation of ordered supramolecular assemblies in the solid state and can influence the conformation of the molecule in solution.

Studies on related acetamide structures have demonstrated the prevalence of hydrogen bonding. For instance, intramolecular hydrogen bonds have been observed in N6-substituted 2-chloroadenosines, where a hydrogen bond can form between a proton on a substituent and a nitrogen atom in the purine ring nih.govresearchgate.net. This highlights the potential for intramolecular hydrogen bonding in derivatives of this compound, especially when appropriate functional groups are introduced. The presence of such interactions can significantly influence the molecule's conformation and, consequently, its chemical and physical properties.

In the solid state, intermolecular hydrogen bonds are expected to be a dominant feature, leading to the formation of well-defined supramolecular structures. The specific hydrogen bonding patterns will depend on the nature and position of substituents on the molecule. For example, in substituted N-(2-hydroxyphenyl)-2-[(4-methylbenzenesulfonyl)amino]acetamides, various hydrogen bonding interactions are observed, and their nature can be described as either "proper" or "improper" hydrogen bonds, with the former being dominated by hyperconjugative interactions and the latter by changes in hybridization and polarization researchgate.net.

Structure-Reactivity Relationships within the Compound Family

The chemical reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. Key reactive sites include the primary amino group, the amide bond, and any additional functional groups introduced through substitution.

The primary amino group is nucleophilic and can readily react with electrophiles. As mentioned in the synthesis section, this allows for N-alkylation and N-acylation. The reactivity of this group can be modulated by electronic effects of substituents on the cyclohexyl ring. Electron-withdrawing groups would be expected to decrease the nucleophilicity of the amine, while electron-donating groups would enhance it.

The amide bond, while generally stable, is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine evitachem.com. The rate of hydrolysis is influenced by the steric and electronic environment of the amide. For instance, kinetic studies on the hydrolysis of N-cyclohexylacetamide have been conducted, providing insights into the mechanism of this reaction acs.org. Furthermore, research on the hydrolysis of N-substituted amides in high-temperature water has shown that the reaction rate is sensitive to the size of the substituent on the carbonyl carbon, suggesting an SN2 mechanism with water as the nucleophile under near-neutral conditions psu.eduecnu.edu.cn.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies can be employed to correlate structural features with chemical reactivity or biological activity. For example, a QSAR study on α-substituted acetamido-N-benzylacetamide derivatives was developed to predict their anticonvulsant activity, demonstrating the utility of computational methods in understanding how molecular descriptors relate to a compound's properties researchgate.net. Similar approaches could be applied to the this compound family to predict their reactivity towards various reagents or their stability under different conditions.

The introduction of different functional groups can significantly alter the reactivity profile of the molecule. For instance, the presence of a hydroxyl group could allow for O-alkylation or esterification, while an aromatic ring could undergo electrophilic substitution reactions. The interplay of these functional groups and their influence on each other's reactivity is a key aspect of the structure-reactivity relationship within this compound family.

Development of Novel Linkers or Scaffolds Incorporating the this compound Moiety

The structural features of this compound, including its diamine character and conformational properties, make it an attractive candidate for the development of novel linkers and molecular scaffolds in various fields, particularly in medicinal chemistry and materials science.

In medicinal chemistry, molecular scaffolds form the core structure of a series of compounds and are decorated with various functional groups to optimize their interaction with a biological target. The this compound moiety can serve as a central scaffold from which different substituents can be projected in a well-defined spatial arrangement. The concept of "scaffold hopping," which involves replacing the core structure of a known active compound with a novel chemotype while retaining similar biological activity, is a powerful strategy in drug discovery nih.govbhsai.org. Analogs of this compound could be explored as novel scaffolds in such endeavors. For instance, the optimization of aurone natural products has successfully employed scaffold hopping to nitrogen and sulfur analogues, leading to compounds with improved biological activities mdpi.com.

The presence of two amine groups (one primary and one within the amide) allows for the use of this moiety as a linker in bioconjugation. Linkers are used to connect two different molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC) nih.govdtu.dk. The length and flexibility of the linker can be tuned by modifying the this compound backbone. The primary amine provides a convenient handle for conjugation to one molecule, while the amide nitrogen or other parts of the molecule could be functionalized for attachment to a second molecule. The use of amino acids in the synthesis of linkers is a common strategy, and the amino acid-like structure of the core compound makes it a suitable candidate for such applications ub.edu.

While no patents specifically detailing the use of this compound as a linker or scaffold were identified in the search, patents for related structures, such as 2-amino-N-(arylsulfinyl)-acetamide compounds, highlight the utility of similar structural motifs in the design of therapeutic agents google.com. The exploration of the this compound moiety in patent literature could reveal its application in various areas of chemical innovation medchemica.com.

The development of new synthetic methodologies to incorporate this moiety into larger and more complex molecular architectures will be crucial for realizing its full potential as a versatile building block in the creation of novel chemical entities with tailored functions.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Separation in Research Settings (e.g., HPLC, GC)

Chromatographic methods are fundamental in the analysis of synthesized compounds for both purity determination and for the isolation of the target molecule from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and versatile chromatographic techniques employed for these purposes.

For a polar compound such as 2-amino-N-(1-methylcyclohexyl)acetamide, which contains both a primary amine and an amide functional group, reverse-phase HPLC (RP-HPLC) is a highly suitable method for purity assessment. A typical RP-HPLC setup would involve a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acidic modifier, a robust separation of the main compound from its impurities can be achieved. sielc.com The scalability of HPLC methods also allows for preparative applications, enabling the isolation of pure compound for further studies. sielc.com

Gas chromatography, on the other hand, is better suited for volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is often a necessary prerequisite for GC analysis. This process involves converting the polar amino group into a less polar, more volatile derivative. Common derivatization reagents for amino compounds include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). Following derivatization, the resulting compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification based on mass-to-charge ratio and fragmentation patterns.

Below are representative data tables for hypothetical HPLC and GC methods for the analysis of this compound, based on established methods for similar compounds.

Interactive Data Table: Representative HPLC Parameters

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 210 nm |

| Injection Vol. | 10 µL |

Interactive Data Table: Representative GC-MS Parameters (after derivatization)

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temp. | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Transfer Line | 280 °C |

| Ion Source | Electron Ionization (EI), 70 eV |

| Mass Range | 50-550 m/z |

Application of Advanced NMR Techniques for Reaction Monitoring and Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and for monitoring the progress of chemical reactions. For this compound, ¹H and ¹³C NMR are routinely used to confirm its structure. researchgate.net

In a typical ¹H NMR spectrum of the target compound, distinct signals would be expected for the protons of the methyl group on the cyclohexane (B81311) ring, the methylene (B1212753) protons of the acetamide (B32628) fragment, the protons of the cyclohexane ring, and the protons of the primary amine and amide groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a wealth of information about the molecular structure. Similarly, the ¹³C NMR spectrum would show characteristic signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the quaternary carbon of the methylcyclohexyl group, and the various carbons of the cyclohexane ring. researchgate.net

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed for unambiguous assignment of all proton and carbon signals, especially for complex molecules. Furthermore, NMR is a powerful tool for reaction monitoring. By acquiring NMR spectra of the reaction mixture at different time points, the disappearance of starting material signals and the appearance of product signals can be tracked, providing kinetic information and insight into the reaction mechanism. This is particularly useful for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known data for structurally related compounds.

Interactive Data Table: Predicted NMR Chemical Shifts (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Amide) | - | ~175 |

| -CH₂- (Acetamide) | ~3.3 | ~45 |

| -NH₂ (Amine) | ~1.5 (broad) | - |

| -NH- (Amide) | ~7.0 (broad) | - |

| C-1 (Quaternary) | - | ~55 |

| -CH₃ (on Cyclohexyl) | ~1.2 | ~25 |

| -CH₂- (Cyclohexyl) | ~1.4 - 1.8 | ~22, ~35 |

Crystallization Studies for Polymorphism and Crystal Engineering in Synthetic Development

Crystallization is a critical step in the synthetic development of a chemical compound, not only for purification but also for obtaining a solid form with desired physical properties. The ability of a compound to exist in more than one crystal form is known as polymorphism. Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility, melting point, and stability, which are of paramount importance in various applications.

For a molecule like this compound, which possesses hydrogen bond donors (-NH₂) and acceptors (C=O), there is a high propensity for the formation of various intermolecular hydrogen bonding networks, which can lead to polymorphism. Crystal engineering studies would involve a systematic investigation of crystallization conditions, such as the choice of solvent, temperature, and cooling rate, to identify and characterize different polymorphic forms.

The table below outlines the key techniques used in crystallization and polymorphism studies and their applications.

Interactive Data Table: Techniques for Crystallization and Polymorphism Studies

| Technique | Application |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in a crystal. |

| Powder X-ray Diffraction (PXRD) | Identifies crystalline phases and can distinguish between different polymorphs. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions, such as melting and polymorphic transformations. |

| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature, indicating thermal stability and decomposition. |

| Hot-Stage Microscopy | Allows for the visual observation of melting, recrystallization, and polymorphic transitions. |

Potential Applications in Material Science and Catalysis Non Biological Focus

Role as Monomers or Building Blocks in Polymer Chemistry

In principle, the bifunctional nature of 2-amino-N-(1-methylcyclohexyl)acetamide, possessing both a primary amine and an amide group, could allow it to act as a monomer in the synthesis of polyamides or other condensation polymers. The primary amine group could react with dicarboxylic acids, acyl chlorides, or other suitable difunctional monomers to form a polymer chain. The presence of the 1-methylcyclohexyl group would likely impart specific properties to the resulting polymer, such as increased rigidity, altered solubility, and a higher glass transition temperature compared to analogous polymers with linear alkyl chains.

However, a comprehensive search of scientific and patent literature did not yield any specific examples or studies where this compound has been used as a monomer in polymer synthesis.

Use as Ligands or Scaffolds in Homogeneous or Heterogeneous Catalysis (e.g., Chiral Catalysis)

The nitrogen atoms in this compound have lone pairs of electrons that could coordinate with metal centers, suggesting its potential as a ligand in catalysis. The amino and amide groups could act as a bidentate ligand, forming a stable chelate ring with a metal ion. The steric bulk of the 1-methylcyclohexyl group could influence the coordination environment around the metal center, potentially affecting the selectivity and activity of the catalyst.

If the compound were resolved into its individual enantiomers, it could theoretically be explored as a chiral ligand in asymmetric catalysis. The stereochemistry of the ligand can be crucial in directing the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Despite these theoretical possibilities, there is no available research demonstrating the use of this compound or its derivatives as ligands in either homogeneous or heterogeneous catalysis.

Exploration of Other Niche Industrial Chemical Applications (e.g., Process Chemistry, Specialty Chemicals)

Beyond polymer chemistry and catalysis, this compound could potentially find applications as an intermediate in the synthesis of more complex molecules. Its reactive handles could be modified to produce a variety of derivatives for use as specialty chemicals, such as additives, coatings, or components in the formulation of industrial fluids.

As with the previously mentioned areas, there is a lack of specific, documented industrial applications for this compound in the available literature. Its primary current role appears to be as a commercially available, but largely un-investigated, chemical building block.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-N-(1-methylcyclohexyl)acetamide, and how can reaction progress be monitored?

- Methodology : The compound can be synthesized via coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) with 2,6-lutidine as a base. Reaction progress is typically monitored using thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:3 v/v) mobile phase. Post-reaction, purification involves sequential washes with HCl, water, brine, and drying over anhydrous sodium sulfate .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm molecular structure and functional groups (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, acetamide carbonyl at ~170 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Elemental Analysis : Ensure purity (>95% by combustion analysis) .

Q. How can researchers assess the compound’s solubility for in vitro assays?

- Methodology : Solubility is tested in solvents like DMSO, water, and ethanol using gravimetric or UV-Vis methods. For low aqueous solubility, co-solvents (e.g., PEG-400) or micellar formulations are employed. Stability in buffer systems (e.g., PBS at pH 7.4) is monitored via HPLC .

Advanced Research Questions

Q. How do structural modifications to the cyclohexyl or acetamide groups influence bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituting methylcyclohexyl with phenyl or altering acetamide chain length) and compare bioactivity in assays (e.g., antimicrobial IC50).

- Molecular Docking : Use software like AutoDock to predict interactions with targets (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in reported toxicity profiles?

- Methodology :

- Meta-Analysis : Compare toxicity data across studies, noting variables like purity (HPLC-grade vs. technical grade) or assay conditions (cell line vs. primary cells).

- In-Depth Toxicology : Conduct Ames tests for mutagenicity and acute toxicity studies in rodents, adhering to OECD guidelines .

Q. How can synthesis be optimized for scalability without compromising yield?

- Methodology :

- Process Engineering : Replace batch reactors with flow reactors to enhance mixing and heat transfer.

- Catalyst Screening : Test alternatives to TBTU (e.g., HATU) for cost efficiency.

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratios, and reaction time .

Q. What advanced techniques address crystallinity challenges in formulation?

- Methodology :

- Polymorph Screening : Use X-ray powder diffraction (XRPD) to identify stable crystalline forms.

- Co-Crystallization : Co-form with succinic acid to enhance solubility.

- Spray Drying : Produce amorphous solid dispersions using PVP-VA64 as a stabilizer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。